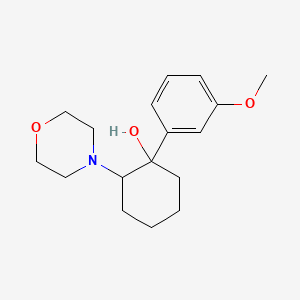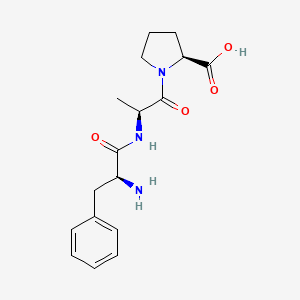
Phe-Ala-Pro
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phe-Ala-Pro typically involves the stepwise coupling of the amino acids L-phenylalanine, L-alanine, and L-proline. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be advantageous due to its specificity and mild reaction conditions. For example, nonribosomal peptide synthetases (NRPS) and amino acid ligases can be employed to produce peptides through fermentative processes .
化学反応の分析
Types of Reactions
Phe-Ala-Pro can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives .
科学的研究の応用
Phe-Ala-Pro has diverse applications in scientific research:
作用機序
The mechanism of action of Phe-Ala-Pro involves its interaction with specific molecular targets and pathways. For instance, it can modulate enzyme activity by binding to active sites or influencing enzyme-substrate interactions. In neuroprotective applications, this compound may exert its effects by reducing oxidative stress and modulating lipid metabolism in the brain .
類似化合物との比較
Similar Compounds
Ala-Phe-Phe-Pro: A tetrapeptide with similar neuroprotective properties.
Ser-Ala-Gly-Pro-Ala-Phe: A peptide known for its role in improving gastric mucosal injury.
Uniqueness
Phe-Ala-Pro is unique due to its specific sequence of amino acids, which imparts distinct biological activities and chemical properties. Its combination of phenylalanine, alanine, and proline residues allows it to participate in unique metabolic pathways and exhibit specific bioactive effects .
特性
CAS番号 |
72460-59-4 |
|---|---|
分子式 |
C17H23N3O4 |
分子量 |
333.4 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O4/c1-11(16(22)20-9-5-8-14(20)17(23)24)19-15(21)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 |
InChIキー |
QMMRHASQEVCJGR-UBHSHLNASA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |
正規SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


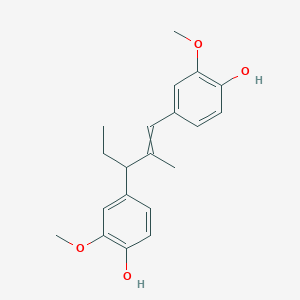
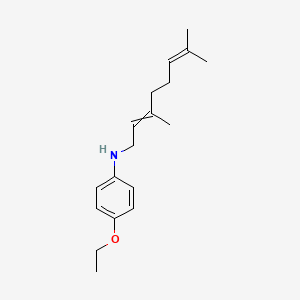

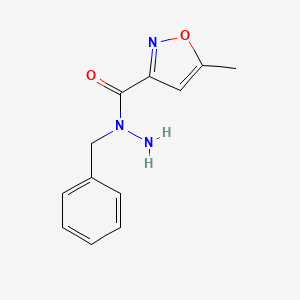
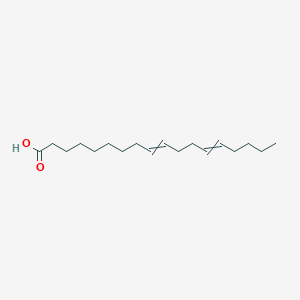

![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)



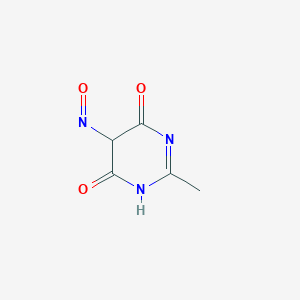
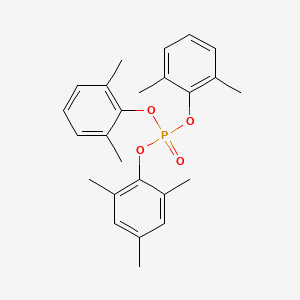
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
